2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
Description
This compound is a structurally complex molecule featuring a pyrazolone-indole hybrid scaffold interconnected via a thiourea bridge and an acetic acid moiety. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-known pharmacophore in antipyretic and analgesic agents, while the indole unit (2-oxo-2,3-dihydro-1H-indol-3-yl) is prevalent in bioactive molecules targeting inflammation and cancer. The acetic acid group at the indole N1 position may improve solubility and enable salt formation for pharmaceutical formulations.
This compound is classified as a drug intermediate, with applications in synthesizing derivatives for therapeutic screening.
Properties
Molecular Formula |
C22H20N6O4S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyldiazenyl]-2-hydroxyindol-1-yl]acetic acid |
InChI |
InChI=1S/C22H20N6O4S/c1-13-18(21(32)28(26(13)2)14-8-4-3-5-9-14)23-22(33)25-24-19-15-10-6-7-11-16(15)27(20(19)31)12-17(29)30/h3-11,31H,12H2,1-2H3,(H,23,33)(H,29,30) |
InChI Key |
WTRQUHXHZORRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N=NC3=C(N(C4=CC=CC=C43)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling through carbamothioylation and subsequent acylation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the pyrazole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Structural Features
The compound features:
- A pyrazole ring that contributes to its biological activity.
- An indole moiety that enhances its interaction with biological targets.
- An acetic acid functional group that may influence solubility and reactivity.
Chemistry
In the realm of chemistry, this compound serves as a model for studying complex organic reactions. Its unique structural properties allow researchers to explore new synthetic methodologies and reaction pathways.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form sulfoxides or sulfones. |
| Reduction | Carbonyl groups can be reduced to alcohols. |
| Substitution | Participates in nucleophilic/electrophilic substitutions. |
Biology
The compound is of significant interest in biological research due to its potential bioactivity. Studies focus on its interactions with enzymes and receptors, which could lead to novel therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential. Its structural uniqueness may enhance binding affinity and selectivity for specific biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties by inhibiting tumor growth through specific molecular interactions with cancer cell receptors.
Industry
In industrial applications, this compound can be utilized in developing new materials with enhanced stability and reactivity. Its unique chemical properties make it suitable for various applications in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Differences in Reactivity and Bioactivity
Thiourea vs. Amide Linkages: The target compound’s thiourea bridge (-NH-CS-NH-) offers stronger H-bond donor capacity compared to amides (-NH-CO-), as seen in and . This may improve binding to enzymes like cyclooxygenase (COX) or kinases. However, thioureas are prone to hydrolysis under acidic conditions, whereas amides (e.g., in ) exhibit higher metabolic stability.
Acetic Acid vs. Ester/Amide Termini :
- The -COOH group in the target compound enhances aqueous solubility (pKa ~2.5–4.5) compared to methyl esters (e.g., ) or acetamides (e.g., ).
- Ester derivatives (e.g., : 736953-47-2) show improved cell membrane permeability due to increased lipophilicity.
Steric and Conformational Effects :
- In , steric repulsion between the dichlorophenyl and pyrazolone rings results in dihedral angles >64°, reducing planarity and possibly hindering target binding.
- The target compound’s indole-acetic acid moiety may adopt a more planar conformation, facilitating π-π interactions with aromatic residues in proteins.
Biological Activity
The compound 2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid represents a complex structure with potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on available literature.
Chemical Structure
The molecular formula of the compound is . The structure includes a pyrazole ring, an indole moiety, and a carbamothioyl group, which are key to its biological activity.
Antioxidant Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant activity. For instance, studies have shown that similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been screened for its inhibitory effects against various enzymes:
These findings suggest that the compound may have therapeutic potential in conditions where these enzymes play a critical role.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting the growth of breast and colon cancer cells .
The proposed mechanism of action for the biological activity of this compound involves:
- Free Radical Scavenging : The presence of electron-rich aromatic systems allows the compound to neutralize free radicals.
- Enzyme Binding : The carbamothioyl group may facilitate binding to specific enzyme active sites, leading to inhibition.
- Cellular Uptake : The lipophilic nature of the compound enhances its permeability through cellular membranes.
Case Study 1: Antioxidant Activity
In a study evaluating various pyrazole derivatives, it was found that compounds with similar structures to our target showed a significant reduction in lipid peroxidation in cellular models. This suggests potential applications in neuroprotection and anti-aging therapies .
Case Study 2: Cancer Cell Line Studies
A comparative analysis involving several indole and pyrazole derivatives revealed that those with enhanced lipophilicity exhibited greater cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The IC50 values were significantly lower than those of standard chemotherapeutics .
Q & A
What synthetic strategies are effective for constructing the pyrazole-indole core of this compound?
Answer:
The synthesis involves multi-step condensation and coupling reactions. For the pyrazole moiety , cyclocondensation of hydrazine derivatives with diketones (e.g., 4-aminoantipyrine) is common, followed by carbamothioyl group introduction via thiourea coupling (). The indole-acetic acid segment can be synthesized using Fischer indolization or Pd-catalyzed cross-coupling, with subsequent alkylation for the acetic acid side chain. Critical steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Characterization using -/-NMR and HRMS to confirm intermediates ( ).
- Final coupling of pyrazole and indole units using carbodiimides (e.g., EDC) in dichloromethane with triethylamine ().
How can reaction conditions be optimized for coupling pyrazole and indole moieties?
Answer:
Key parameters include:
- Coupling agents : EDC or DCC with catalytic DMAP improves amide bond formation ().
- Solvent selection : Dichloromethane or DMF enhances solubility of aromatic intermediates ().
- Temperature control : Reactions at 273 K reduce side reactions ().
- Stoichiometry : A 1.1:1 molar ratio of acylating agent to amine minimizes unreacted starting material ().
Monitor progress via TLC (ethyl acetate eluent) and optimize workup (e.g., aqueous HCl extraction) to isolate products in >70% yield.
Which advanced techniques validate the compound’s structure and purity?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings ().
- 2D NMR (HSQC, HMBC) : Confirms connectivity between pyrazole C-4 and the carbamothioyl group ( ).
- FT-IR spectroscopy : Identifies key stretches (e.g., 1680–1700 cm for carbonyl groups) ( ).
- HPLC-PDA : Ensures >95% purity using C18 columns (acetonitrile/water mobile phase).
How do computational methods predict this compound’s reactivity and bioactivity?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites ().
- Molecular docking (AutoDock Vina) : Predicts binding to enzymes like cyclooxygenase-2 (docking scores <−7.0 kcal/mol suggest strong affinity) ().
- Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns indicates stable binding) ( ).
These methods guide SAR by correlating substituent effects (e.g., methyl vs. phenyl groups) with activity.
How should researchers address contradictory biological data in literature?
Answer:
- Meta-analysis : Compare assay conditions (e.g., IC variations due to cell line differences).
- Dose-response studies : Test compounds across 3–5 log concentrations to validate potency trends ().
- Structural analogs : Synthesize derivatives (e.g., replacing the carbamothioyl group with carbamoyl) to isolate functional group contributions ( ).
- Crystallographic data : Resolve if conformational flexibility (e.g., amide rotation) affects activity ().
What crystallization techniques produce diffraction-quality crystals?
Answer:
- Slow evaporation : Use dichloromethane/hexane (1:3 v/v) at 20°C ().
- Vapor diffusion : Diffuse diethyl ether into a DMF solution over 7 days ().
- Seed crystals : Introduce microcrystals from prior batches to improve reproducibility.
Critical factors: - Purity (>98% by HPLC).
- Concentration (5–10 mg/mL).
- Avoid rapid cooling to prevent amorphous precipitates.
How can AI enhance synthesis and analysis workflows?
Answer:
- Reaction prediction (ICReDD) : Quantum chemistry-guided pathfinding identifies optimal reagents (e.g., acetic acid vs. HCl catalysis) ().
- Process simulation (COMSOL) : Models heat/mass transfer in reflux setups to minimize byproducts ( ).
- Data mining : NLP tools extract reaction conditions from patents (e.g., solvent ratios in ).
- Autonomous labs : Robotic platforms execute parallel reactions (e.g., 96-well plates) for high-throughput screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
